2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Physical Chemistry Pharmaceutical Intermediates Handling and Storage

Researchers often face reproducibility issues when substituting the free base or acetyl analogs. This dihydrochloride salt (CAS 146788-11-6) is the definitive solid form (mp 274°C) with high aqueous solubility (>25 mg/mL). - Primary amine handle for high-yield amide couplings in kinase/GPCR programs. - 97% purity minimizes side reactions in lead optimization. - Solid salt eliminates handling and solubility limitations of liquid analogs.

Molecular Formula C7H17Cl2N3O
Molecular Weight 230.13 g/mol
CAS No. 146788-11-6
Cat. No. B135485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride
CAS146788-11-6
Molecular FormulaC7H17Cl2N3O
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CN.Cl.Cl
InChIInChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H
InChIKeyMSSSYVVCMQOTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride – Identity & Procurement


2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride (CAS 146788-11-6) is a synthetic piperazine derivative that serves as a key building block in medicinal chemistry [1]. It is supplied as a solid dihydrochloride salt with a molecular weight of 230.13 g/mol . Commercially, the compound is available from multiple vendors with certified purity specifications typically ranging from 95% to 98% .

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride – Irreplaceable by Analogs


The 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone scaffold is not interchangeable with structurally similar piperazine derivatives or its own free base form. Substituting the dihydrochloride salt (CAS 146788-11-6) with the free base (CAS 359821-43-5) or 1-acetyl-4-methylpiperazine (CAS 60787-05-5) introduces significant changes in physical state, handling, and reactivity. The target compound's solid, crystalline dihydrochloride salt confers a high melting point (274°C) and aqueous solubility [1], whereas its free base and analogs exist as liquids at room temperature . Furthermore, the presence of a primary amine on the aminoacetyl moiety is a critical functional handle for amide bond formation, a feature absent in simpler acetyl analogs. Such differences in physical form and functional group availability directly impact experimental reproducibility, synthetic route feasibility, and downstream application performance [1].

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride – Selection Evidence


Solid Dihydrochloride vs. Free Base: Handling & Storage

The target compound, as a dihydrochloride salt, is a solid with a melting point of 274°C . Its free base analog (CAS 359821-43-5) is a liquid with a boiling point of 286°C . This difference in physical state provides a quantifiable advantage in weighing accuracy, storage stability, and safety for the dihydrochloride form .

Physical Chemistry Pharmaceutical Intermediates Handling and Storage

Aqueous Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt form of the target compound demonstrates good water solubility, with reported solubility of at least 25 mg/mL [1]. This is a key advantage for applications requiring aqueous reaction conditions or biological assays, where the free base form (CAS 359821-43-5) exhibits limited aqueous solubility .

Formulation Solubility Bioconjugation

High Purity for Reproducibility

The target compound is commercially available with certified purity specifications of 98% or 97% , ensuring high lot-to-lot consistency. In contrast, close analogs like the free base are often supplied at a lower baseline purity of 95% , which may introduce variability into research outcomes.

Quality Control Synthetic Chemistry Procurement

Aminoacetyl Group for Derivatization

The target compound possesses a primary amine on its aminoacetyl side chain, a crucial functional group for further derivatization via amide coupling or reductive amination. This key reactive site is absent in structurally related building blocks like 1-Acetyl-4-methylpiperazine (CAS 60787-05-5) , which terminates in an inert methyl group, severely limiting its synthetic utility.

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride – Application Scenarios


Amide-Linked Piperazine Derivative Synthesis

This scenario leverages the compound's primary amine functional group for facile amide bond formation with carboxylic acids or active esters. The high purity (97-98%) minimizes side reactions, ensuring high yields of the desired piperazine-containing lead compounds, particularly for kinase inhibitor and GPCR modulator programs .

Bioassay Stock Solution Preparation

The compound's solid, high-melting form (274°C) and good water solubility (≥25 mg/mL) [1] make it ideal for preparing stable, accurate stock solutions for in vitro assays. This eliminates the handling difficulties and solubility limitations associated with liquid free base analogs , improving assay reproducibility.

Activity-Based Probe Synthesis & Bioconjugation

The primary amine serves as an ideal conjugation site for attaching fluorescent dyes, biotin, or other reporter tags. The dihydrochloride salt's aqueous solubility [1] allows for these conjugation reactions to be performed under mild, near-physiological conditions, which is critical for preserving the integrity of sensitive biomolecules.

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